Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate is a compound that has garnered interest in various fields of scientific research. It is known for its utility as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-aminobenzylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
N-Boc-4-piperidineacetaldehyde: Used in the synthesis of various organic compounds.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific structure, which allows for the formation of stable and effective PROTACs. Its ability to act as a semi-flexible linker provides an advantage in optimizing the 3D orientation of the degrader, enhancing the efficiency of targeted protein degradation .
Properties
Molecular Formula |
C18H29N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-aminophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13,19H2,1-3H3 |
InChI Key |
MBCJRPPZONZMML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2N |
Origin of Product |
United States |
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